(3,4-Difluoro-2-methylphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Difluoro-2-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of a sulfane group attached to a difluoromethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluoro-2-methylphenyl)(methyl)sulfane typically involves the reaction of 3,4-difluoro-2-methylphenyl halides with methylthiolating agents. One common method is the nucleophilic substitution reaction where 3,4-difluoro-2-methylphenyl bromide reacts with sodium methylthiolate under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluoro-2-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
(3,4-Difluoro-2-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-Difluoro-2-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The difluoromethylphenyl group can enhance binding affinity and specificity, while the sulfane group can participate in redox reactions or act as a nucleophile in biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3,4-Difluoro-2-methylphenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
(3,4-Difluoro-2-methylphenyl)(phenyl)sulfane: Contains a phenyl group instead of a methyl group.
(3,4-Difluoro-2-methylphenyl)(methyl)selenane: Selenium analog of the compound.
Uniqueness
(3,4-Difluoro-2-methylphenyl)(methyl)sulfane is unique due to the presence of both difluoro and methyl groups on the aromatic ring, which can influence its reactivity and binding properties. The combination of these substituents with the sulfane group provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C8H8F2S |
---|---|
Molecular Weight |
174.21 g/mol |
IUPAC Name |
1,2-difluoro-3-methyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8F2S/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,1-2H3 |
InChI Key |
AAXGKDVSUXITKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.